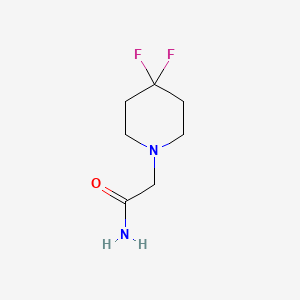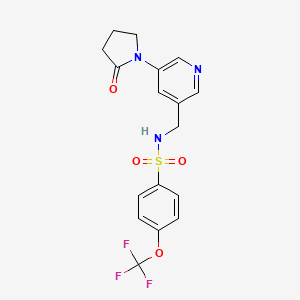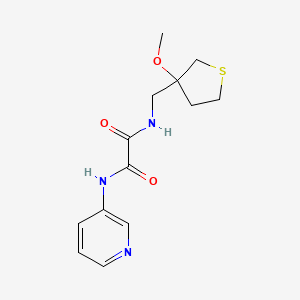
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as MPTO, is a small molecule inhibitor that has shown promising results in scientific research. MPTO is a potent inhibitor of mitochondrial translation initiation, which can selectively target cancer cells while sparing normal cells.
作用機序
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide targets the mitochondrial translation initiation process, which is essential for the survival of cancer cells. It inhibits the formation of the mitochondrial ribosome, which is responsible for the synthesis of proteins required for mitochondrial function. This leads to the selective killing of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been shown to induce cell death in cancer cells by activating the mitochondrial apoptotic pathway. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is its selectivity towards cancer cells, which reduces the risk of side effects. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide is also effective against cancer stem cells, which are resistant to traditional cancer treatments. However, N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
将来の方向性
There are several future directions for N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide research, including the development of more stable and soluble formulations, the identification of biomarkers for patient selection, and the optimization of combination therapies with other cancer treatments. Additionally, the use of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide in combination with immunotherapy is an area of active research, which could potentially enhance the effectiveness of both treatments.
合成法
The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves several steps, including the preparation of intermediates and the coupling of the final product. The starting material for the synthesis is 3-methoxytetrahydrothiophene, which is reacted with formaldehyde to form the intermediate 3-methoxy-2-(methylthio)propanal. This intermediate is then reacted with pyridine-3-carboxylic acid to form the pyridine-3-yl derivative. The final step involves the coupling of the pyridine-3-yl derivative with oxalyl chloride to form N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide.
科学的研究の応用
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has been extensively studied in scientific research and has shown promising results in cancer treatment. It has been found to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
特性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-19-13(4-6-20-9-13)8-15-11(17)12(18)16-10-3-2-5-14-7-10/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMCHPXGOAXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)
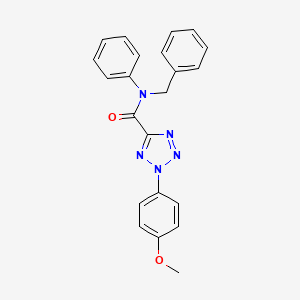
![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)
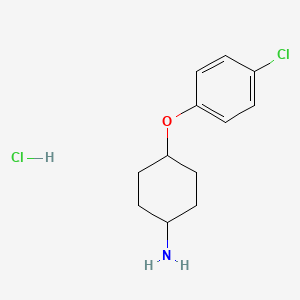
![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
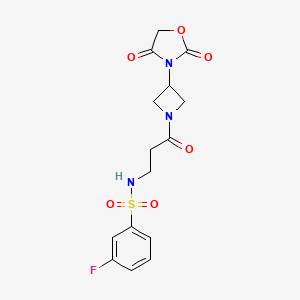
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)
